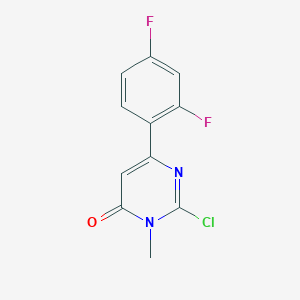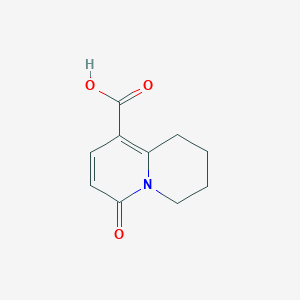
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-アミノエチル)ピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩:
合成方法
合成経路と反応条件: 4-(1-アミノエチル)ピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩の合成は、通常、複数のステップを伴います。
ピペリジン環の導入: ピペリジン環は、環化反応によって導入されます。
アミノエチル基の付加: アミノエチル基は、置換反応によって付加されます。
tert-ブチル基による保護: tert-ブチル基は、後続の反応中にアミン官能基を保護するために導入されます[][1]。
工業生産方法: この化合物の工業生産は、しばしば、制御された条件下での大規模反応を伴います。プロセスには以下が含まれる場合があります。
- 酸化を防ぐために、窒素やアルゴンなどの不活性ガスを使用します。
- 最適な反応速度を確保するために、温度を制御します。
- 最終生成物を得るために、結晶化や蒸留などの精製ステップ[1][1]。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps:
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction.
Addition of the Aminoethyl Group: The aminoethyl group is added via a substitution reaction.
Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the amine functionality during subsequent reactions[][1].
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions. The process may include:
- Use of inert gases like nitrogen or argon to prevent oxidation.
- Temperature control to ensure optimal reaction rates.
- Purification steps such as crystallization or distillation to obtain the final product[1][1].
化学反応の分析
反応の種類: 4-(1-アミノエチル)ピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物に酸化することができます。
還元: 還元反応は、それをアミンまたは他の還元型に変換することができます。
置換: アミノエチル基は、求核置換反応に参加できます[][1]。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 条件は、しばしば、水酸化ナトリウムなどの塩基または塩酸などの酸を伴います[][1]。
主要な生成物:
酸化生成物: 酸化物とヒドロキシル誘導体。
還元生成物: アミンと他の還元型。
置換生成物: さまざまな置換ピペリジン誘導体[][1]。
科学研究における用途
4-(1-アミノエチル)ピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩は、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素機構とタンパク質相互作用の研究に使用されます。
医学: 特に神経障害を標的とした薬物の合成において、医薬品の開発に使用されます。
産業: 農薬やその他の工業用化学品の生産に適用されます[][1]。
類似の化合物との比較
類似の化合物:
- 4-(2-アミノエチル)ピペリジン-1-カルボン酸tert-ブチルエステル
- 4-(4-アミノフェニル)ピペリジン-1-カルボン酸tert-ブチルエステル
- 4-(2-アミノエチル)ピペラジン-1-カルボン酸tert-ブチルエステル [1][1]
科学的研究の応用
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of agrochemicals and other industrial chemicals[][1].
類似化合物との比較
- tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester [1][1]
特性
分子式 |
C12H25ClN2O2 |
|---|---|
分子量 |
264.79 g/mol |
IUPAC名 |
tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H |
InChIキー |
VDXOVROHRYTYHL-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)


![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)


![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)

![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
